Thioacetanilide Exhibits 5–10 kJ/mol Higher C–N Rotational Barrier than Acetanilide
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal that the rotational barrier around the C–N bond in thioacetanilide is significantly higher than in acetanilide, with barrier heights increasing by approximately 5–10 kJ/mol depending on para-substitution. The C–N bond length in thioacetanilide is distinctly shorter (≈1.33 Å) compared to acetanilide (≈1.36 Å), indicating stronger resonance stabilization [1][2].
| Evidence Dimension | Rotational barrier height (ΔE) for C–N bond rotation |
|---|---|
| Target Compound Data | Thioacetanilide: barrier height range 55–75 kJ/mol (varies with para-substituent) |
| Comparator Or Baseline | Acetanilide: barrier height range 45–65 kJ/mol |
| Quantified Difference | ~5–10 kJ/mol higher barrier in thioacetanilide |
| Conditions | DFT B3LYP/6-31G(d,p) level; gas phase |
Why This Matters
A higher rotational barrier ensures greater conformational rigidity, which can be critical for molecular recognition, receptor binding, and the design of conformationally constrained analogs.
- [1] Galabov, B., Ilieva, S., Hadjieva, B., & Dinchova, E. (2003). On the Origin of Higher Rotational Barriers in Thioamides than in Amides. Remote Substituent Effects on the Conformational Stability of the Thioamide Group in Thioacetanilides. The Journal of Physical Chemistry A, 107(30), 5854–5861. View Source
- [2] Galabov, B., Ilieva, S., Hadjieva, B., & Dinchova, E. (2003). On the Origin of Higher Rotational Barriers in Thioamides than in Amides. Remote Substituent Effects on the Conformational Stability of the Thioamide Group in Thioacetanilides. The Journal of Physical Chemistry A, 107(30), 5854–5861. View Source
